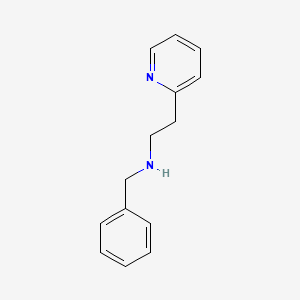

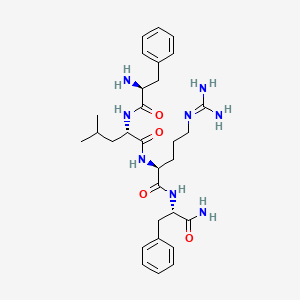

n-Benzyl-2-(pyridin-2-yl)ethanamine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to n-Benzyl-2-(pyridin-2-yl)ethanamine involves various strategies, including intermolecular Friedel–Crafts and intramolecular condensation reactions. For instance, the synthesis of novel N,C,N terdentate skeletons based on the 1,3-di(pyridin-2-yl)benzene moiety has been achieved using these methods, with the introduction of electro-withdrawing groups to enhance certain properties . Another approach involves the oxidative C–H functionalization using hypervalent iodine to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which is a metal-free method offering a broad substrate scope and simple purification . Additionally, the synthesis of unsymmetrical, tridentate ligands like N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine has been described, which reacts with palladium(II) acetate to form cyclometallated complexes .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various analytical techniques such as NMR, MS, and X-ray single crystal analyses. For example, the N,C,N terdentate compounds have been structurally characterized to confirm their design . The crystal structure of a related N-(pyridin-2-ylmethyl)benzamide derivative has been analyzed, revealing different orientations of the pyridine ring with respect to the benzene ring in the molecule .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to form complexes with metals. For instance, the reaction of a tetradentate ligand with cadmium(II) results in a complex with a distorted octahedral geometry . The cyclometallated complexes formed from the reaction with palladium(II) acetate have been investigated for their catalytic properties in the reduction of various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as photophysical properties, have been explored to some extent. The novel N,C,N terdentate compounds exhibit interesting photophysical properties . The antioxidant and antimitotic activities of pyridine-1,3,4-thiadiazole-Schiff base derivatives have been estimated and compared with standard compounds . Additionally, in silico ADME studies have been conducted to evaluate the drug-likeness properties of these compounds, indicating good oral activity potential .

Scientific Research Applications

Antioxidant and Antimitotic Agent Synthesis

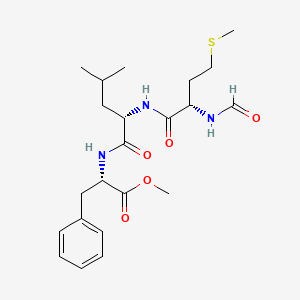

n-Benzyl-2-(pyridin-2-yl)ethanamine derivatives have been synthesized for potential use as antioxidants and antimitotic agents. These derivatives, such as asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine, showed promising activities comparable to Ascorbic acid and Methotrexate respectively. Their drug-likeness was assessed using in silico ADME parameters, indicating good oral activity potential and adherence to Lipinski's rule of five (Pund et al., 2022).

DNA Binding and Nuclease Activity

Cu(II) complexes of ligands, including this compound derivatives, have been studied for their DNA binding and nuclease activities. These complexes exhibited good DNA binding propensity and showed potential in causing structural changes to DNA. Their cytotoxicity against various cancer cell lines was also investigated, revealing a moderate level of toxicity (Kumar et al., 2012).

Corrosion Inhibition on Mild Steel

Certain derivatives of this compound have been used to synthesize cadmium(II) Schiff base complexes for corrosion inhibition purposes. These complexes demonstrated effective corrosion inhibition properties on mild steel, especially in an acidic environment. This application bridges the gap between coordination chemistry and materials engineering (Das et al., 2017).

Catalysis in Methoxycarbonylation of Styrene

Chiral (imino)pyridine/phosphine palladium(II) complexes, including derivativesof this compound, have been used as catalysts in the methoxycarbonylation of styrene. These complexes demonstrated moderate catalytic activities, yielding esters with a high degree of branching. This research contributes to the development of more efficient catalysts for industrial applications (Ngcobo et al., 2021).

Iron(III) Complex Synthesis and Dioxygenase Activity

Iron(III) complexes using this compound derivatives have been synthesized and investigated for their dioxygenase activity. These complexes exhibited significant intradiol cleavage pathways, indicating potential applications in environmental and pharmaceutical chemistry (Singh et al., 2010).

Catalytic Enantioselective Reduction

This compound derivatives have been employed in the catalytic enantioselective borane reduction of benzyl oximes. This process is essential for the preparation of chiral amines, which are valuable in the synthesis of pharmaceuticals and fine chemicals (Huang et al., 2011).

Mechanism of Action

Target of Action

The primary targets of n-Benzyl-2-(pyridin-2-yl)ethanamine are currently unknown. This compound is a heterocyclic organic compound

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 212.30 , which may influence its absorption and distribution within the body.

properties

IUPAC Name |

N-benzyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-6-13(7-3-1)12-15-11-9-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDUNBALAGWKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285724 | |

| Record name | N-Benzyl-2-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6312-25-0 | |

| Record name | 6312-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)

![Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-](/img/structure/B1330206.png)

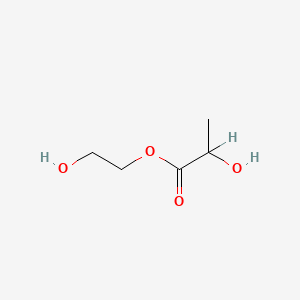

![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)